molecular formula C8H14O2 B106085 4-Hydroxy-2-octenal CAS No. 17449-15-9

4-Hydroxy-2-octenal

Cat. No. B106085
CAS RN: 17449-15-9
M. Wt: 142.2 g/mol
InChI Key: PYWFGGNTBVBZAT-GQCTYLIASA-N
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Description

4-Hydroxy-2-octenal is a polar carbonyl compound . It is one of the products derived from thermally oxidized soybean oil . It is considered a lipophilic aldehyde .


Synthesis Analysis

4-Hydroxy-2-octenal can be formed by several radical-dependent oxidative routes involving the formation of hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions . It is also a product of lipid peroxidation .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2-octenal is C8H14O2 . Its exact mass is 142.09938 . The InChIKey is PYWFGGNTBVBZAT-GQCTYLIASA-N .


Chemical Reactions Analysis

4-Hydroxy-2-octenal is a product of lipid peroxidation, and it can be formed by several radical-dependent oxidative routes . It is also a product of the oxidative decomposition of aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2-octenal include a molecular formula of C8H14O2 , an exact mass of 142.09938 , and a molecular volume of 159.26 . It has 1 hydrogen bond donor, 2 hydrogen bond acceptors , and a logP of 1.58 .

Scientific Research Applications

1. Analysis in Biological Samples and Foodstuffs

4-Hydroxy-2-octenal is derived from polyunsaturated membrane lipids through lipid peroxidation processes. A method for quantitative analysis in biological samples and lipid-containing foodstuffs has been developed, involving extraction and high-performance liquid chromatography. This allows for the detection of 4-hydroxy-2-octenal in microsomes, platelets, and various foodstuffs (Lang, Celotto, & Esterbauer, 1985).

2. Role in Hepatic Stellate Cells

4-Hydroxy-2-octenal induces procollagen type I gene expression and synthesis in hepatic stellate cells, which are responsible for collagen deposition in fibrotic liver. This effect is dependent on its molecular structure, specifically the presence of a hydroxyl group at C4 and a double bond between C2 and C3 (Parola et al., 1996).

3. Interaction with Microtubular Protein

4-Hydroxy-alkenals, including 4-hydroxy-octenal, interact with microtubular protein, affecting tubulin polymerization. This interaction, primarily with sulphydryl groups, influences the microtubular system in cells (Gabriel, Miglietta, & Dianzani, 1985).

4. Involvement in Oxidative Decomposition of Unsaturated Aldehydes

4-Hydroxy-2-octenal is formed during the water-mediated oxidative decomposition of unsaturated aldehydes like 2-hexenal and 2-octenal. This process is significant in understanding the chemical behavior and toxicity of such compounds (Grein et al., 1993).

5. Biochemical Reactivity and Interaction with Biomolecules

4-Hydroxy-2-octenal demonstrates high reactivity due to its structure, interacting with amino acids and proteins, which leads to various biochemical effects. This interaction is vital in understanding its role in cellular processes and potential pathologies (Schaur, 2003).

6. Formation in Thermally Oxidized Fatty Acids

4-Hydroxy-2-octenal forms during the thermal oxidation of fatty acid methyl esters, which is significant in understanding the mechanisms of lipid peroxidation and its implications in food science and human health (Han & Csallany, 2009).

7. Modulation of Cellular Functions in Vascular Endothelial and Smooth Muscle Cells

The compound plays a role in modulating functions in vascular endothelial and smooth muscle cells, affecting processes like proliferation, apoptosis, and kinase activation. This has implications for understanding vascular diseases like atherosclerosis and diabetes (Chapple, Cheng, & Mann, 2013).

properties

IUPAC Name

(E)-4-hydroxyoct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWFGGNTBVBZAT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018931
Record name (2E)-4-Hydroxyoct-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-octenal

CAS RN

55-88-9, 17449-15-9, 73529-62-1
Record name (2E)-4-Hydroxy-2-octenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenal, 4-hydroxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-octenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octenal, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073529621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Hydroxyoct-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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